4,4'-Bis(9-carbazolil)-2,2'-dimethylbifenilo

Descripción general

Descripción

4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound consists of two carbazole units attached to a biphenyl core, with two methyl groups at the 2,2’ positions of the biphenyl. The presence of carbazole units imparts significant electronic properties, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

Overview

CDBP is primarily recognized for its role in OLED technology, where it serves as both a host material and a hole transport material (HTM). The compound's structure allows for efficient charge transport and exciton formation, which are critical for the performance of OLED devices.

Key Properties

- Thermal Stability : CDBP exhibits high thermal stability, making it suitable for prolonged use in electronic devices.

- Triplet Energy : The compound has a high triplet energy level, which is advantageous for minimizing energy loss during exciton formation.

- Hole Transporting Capabilities : Studies indicate that CDBP can improve luminous efficiency and operational stability when used as an HTM in OLEDs .

Performance Enhancements

Research has demonstrated that incorporating CDBP into blue emitters can enhance their performance by improving exciton confinement and overall device efficiency. This is particularly relevant given the challenges associated with developing efficient blue emitters in OLED technology .

Thermally Activated Delayed Fluorescence (TADF) Devices

Application in TADF

CDBP is also explored as a host material in TADF devices. TADF technology allows for the harvesting of both singlet and triplet excitons to achieve higher efficiencies than traditional fluorescent emitters.

Benefits of CDBP in TADF

- Enhanced Emission Efficiency : The unique properties of CDBP contribute to the effective utilization of triplet excitons, leading to improved emission efficiency.

- Versatile Emission Colors : CDBP can be utilized in various color emissions (blue, green, red) depending on the dopants used alongside it .

Perovskite Solar Cells (PSCs)

Role as Electron Transport Material (ETM)

In addition to its applications in OLEDs and TADF devices, CDBP has been investigated as an electron transport material in perovskite solar cells. The electron-withdrawing nature of the biphenyl core enhances the overall power conversion efficiency (PCE) of PSCs.

Performance Metrics

Research indicates that CDBP-based ETMs can significantly improve the long-term stability and efficiency of perovskite solar cells . The integration of CDBP into PSC architectures has shown promising results in enhancing device performance metrics.

Biological Applications

While specific biological activity data for CDBP is limited, compounds containing carbazole structures have been studied for various biological properties. Preliminary studies suggest potential biological activities that merit further investigation .

Mecanismo De Acción

Target of Action

The primary target of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl, also known as CBP, is the active layer in organic photovoltaics (OPVs) devices . It is also used as a charge transport material in Organic Field-Effect Transistors (OFETs) .

Mode of Action

CBP interacts with its targets by serving as a hole transport material . It provides a suitable matrix for efficient energy transfer from dopant molecules .

Biochemical Pathways

The biochemical pathways affected by CBP are primarily related to the energy transfer processes in organic electronic devices .

Result of Action

This is due to the efficient energy transfer from dopant molecules that CBP facilitates .

Action Environment

The action of CBP can be influenced by environmental factors such as temperature and the presence of other materials in the device. For instance, the compound has a melting point of 281-285 °C , indicating that it can withstand high temperatures.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl are largely tied to its role in organic electronics

Cellular Effects

Its primary use in OLED devices suggests that it may not have significant interactions with biological cells .

Molecular Mechanism

The molecular mechanism of action for 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl is primarily understood in the context of its role in OLED devices . It provides a suitable matrix for efficient energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity in OLEDs .

Temporal Effects in Laboratory Settings

It is known to be stable and does not degrade easily .

Metabolic Pathways

Given its primary use in electronics, it may not participate in biological metabolic pathways .

Transport and Distribution

Its use in electronics suggests it may not be significantly transported or distributed in biological systems .

Subcellular Localization

Given its primary use in electronics, it may not localize within biological cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 2,2’-dibromobiphenyl and a suitable boronic acid derivative.

Introduction of Carbazole Units: The carbazole units are introduced via a Buchwald-Hartwig amination reaction. This involves the reaction of the biphenyl core with 9-bromo-9H-carbazole in the presence of a palladium catalyst and a suitable base.

Methylation: The final step involves the methylation of the biphenyl core at the 2,2’ positions using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts .

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Formation of carbazole-quinone derivatives.

Reduction: Formation of reduced carbazole derivatives.

Substitution: Formation of halogenated or nitrated carbazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: Lacks the methyl groups at the 2,2’ positions, resulting in different electronic properties.

1,3-Bis(9-carbazolyl)benzene: Contains a benzene core instead of a biphenyl core, leading to variations in charge transport properties.

9-Phenylcarbazole: Features a single carbazole unit attached to a phenyl group, offering different optoelectronic characteristics.

Uniqueness

4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl is unique due to the presence of methyl groups at the 2,2’ positions of the biphenyl core. These methyl groups enhance the compound’s thermal stability and influence its electronic properties, making it particularly suitable for high-performance optoelectronic applications .

Actividad Biológica

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. Carbazole derivatives are known for their potential as therapeutic agents against various diseases, including cancer and microbial infections. This article explores the biological activity of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure

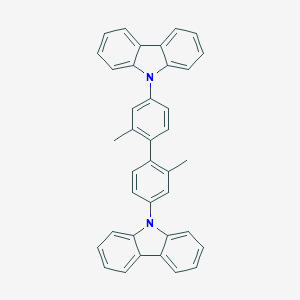

The chemical structure of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl can be represented as follows:

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. A study highlighted that carbazole-based compounds demonstrate activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial efficacy of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl was evaluated through MIC studies. The results are summarized in Table 1.

These results indicate that while the compound exhibits moderate antibacterial activity, further modifications may enhance its potency.

Anticancer Activity

Carbazole derivatives have also been studied for their anticancer properties. Research has shown that these compounds can inhibit human topoisomerases I and II, which are critical enzymes involved in DNA replication and repair .

Case Studies

- Triple-Negative Breast Cancer : Compounds similar to 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl were tested against the MDA-MB-231 cell line, a model for triple-negative breast cancer. The lead compounds demonstrated significant cytotoxic effects with IC50 values below 10 µM .

- Mechanism of Action : The anticancer activity was linked to the ability of these compounds to induce apoptosis in cancer cells by disrupting actin dynamics and inhibiting topoisomerase activity. This suggests a multi-targeted approach to cancer therapy .

Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MDA-MB-231 | 6.59 | Inhibition of hTopo I | |

| MCF-7 | >100 | Selective toxicity |

Toxicity Assessment

While evaluating the biological activity of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl, it is crucial to consider its toxicity profile. Studies have indicated that certain carbazole derivatives can exhibit cytotoxic effects on normal cells at higher concentrations. For example, compound toxicity was assessed on human fibroblast cells with varying hemolysis rates observed across different derivatives .

Propiedades

IUPAC Name |

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUJKAYZIMMJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621608 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120260-01-7, 604785-54-8 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) in OLEDs and how does it interact with other materials?

A1: 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) acts as a host material in OLEDs, particularly in those utilizing thermally activated delayed fluorescence (TADF) emitters [, ]. It serves as both a host and a hole transporting layer due to its favorable energy levels and charge carrier mobility.

- Charge Preseparation: The exciplex matrix supports charge preseparation for the step-by-step charge transfer-based energy transfer, effectively suppressing quenching effects [].

- Enhanced RISC: The exciplex matrix elevates the reverse intersystem crossing (RISC) efficiencies, allowing for efficient upconversion of triplet excitons to singlet excitons, which is crucial for TADF [].

- Reduced Triplet Nonradiative Decay: The exciplex matrix helps to reduce the rate of nonradiative decay from the triplet state, further improving the efficiency of light emission [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.